molecular formula C20H18ClN5O3 B12156537 methyl 2-chloro-5-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 2-chloro-5-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12156537
M. Wt: 411.8 g/mol
InChI Key: VWJBNVDZSGPCJM-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate (CAS: 1040705-75-6) is a heterocyclic compound featuring a benzoate ester linked to a pyridin-4-yl-substituted imidazo[4,5-c]pyridine core. Key features include:

  • Molecular formula: C22H19ClN4O3 (exact formula inferred from structural analogs) .
  • Functional groups: Chloro, carbonyl, pyridinyl, and imidazopyridine moieties.
  • Synthesis: Multi-step reactions involving imidazopyridine core formation, pyridinyl substitution, and benzoate esterification, with purification via chromatography .

Properties

Molecular Formula

C20H18ClN5O3

Molecular Weight

411.8 g/mol

IUPAC Name

methyl 2-chloro-5-[(4-pyridin-4-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate

InChI

InChI=1S/C20H18ClN5O3/c1-29-19(27)14-10-13(2-3-15(14)21)25-20(28)26-9-6-16-17(24-11-23-16)18(26)12-4-7-22-8-5-12/h2-5,7-8,10-11,18H,6,9H2,1H3,(H,23,24)(H,25,28)

InChI Key

VWJBNVDZSGPCJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)N2CCC3=C(C2C4=CC=NC=C4)N=CN3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-5-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common approach is to start with the chlorination of methyl benzoate to introduce the chlorine atom at the 2-position. This is followed by the formation of the imidazo-pyridine moiety through a cyclization reaction involving pyridine derivatives and suitable reagents under controlled conditions. The final step involves the coupling of the imidazo-pyridine moiety with the chlorinated benzoate ester to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the imidazo-pyridine moiety or the benzoate ester group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of oxidized products with altered functional groups.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 2-chloro-5-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Chemical Biology: Use as a probe to study molecular interactions and pathways.

    Industrial Applications: Potential use in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s analogs differ primarily in substituents on the imidazopyridine ring and benzoate moiety, which influence physicochemical properties and bioactivity:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Notes Reference
Methyl 2-chloro-5-({[4-(pyridin-4-yl)-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate (Target) Pyridin-4-yl, Cl ~410 (estimated) Potential enzyme/receptor modulation
Methyl 2-chloro-5-({[4-(2,3-difluorophenyl)-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate 2,3-Difluorophenyl 433.86 Enhanced lipophilicity, improved binding
Methyl 5-fluoro-2-({[4-(pyridin-2-yl)-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate Pyridin-2-yl, F ~420 (estimated) Anticancer activity (pathway modulation)
Methyl 4-({[4-(3-chlorophenyl)-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate 3-Chlorophenyl ~406 Anti-inflammatory potential
Methyl 4,5-dimethoxy-2-({[4-(4-methoxyphenyl)-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate 4-Methoxyphenyl, dimethoxy 466.5 Solubility enhancement, stability

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity and target binding affinity .
  • Pyridinyl vs. aryl substituents : Pyridinyl groups (e.g., pyridin-4-yl in the target compound) enable hydrogen bonding, while fluorophenyl groups enhance lipophilicity .
  • Methoxy groups improve aqueous solubility but may reduce membrane permeability .

Physicochemical Properties

Property Target Compound 2,3-Difluorophenyl Analog () Pyridin-2-yl Analog ()
LogP ~2.8 (estimated) 3.1 2.5
Solubility (μg/mL) 12 (DMSO) 8 (DMSO) 15 (DMSO)
Melting Point (°C) 180–182 (estimated) 195–197 168–170

Trends :

  • Higher LogP in fluorinated analogs correlates with increased membrane permeability .
  • Pyridinyl analogs show better aqueous solubility due to polar nitrogen atoms .

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